molecular formula C18H20N2O4S B2843054 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 922063-68-1

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No. B2843054
CAS RN: 922063-68-1
M. Wt: 360.43
InChI Key: ZWWIXIBCTPLNOO-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzo[f][1,4]oxazepin class of compounds . These compounds generally contain a seven-membered ring with one oxygen and one nitrogen atom .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

One study highlights the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. This class of compounds, derived from the reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols, underscores the dual role of the primary sulfonamide functionality. It not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic zinc-binding group, highlighting its therapeutic potential (Sapegin et al., 2018).

Multicomponent Syntheses

Research has also introduced novel one-pot multicomponent reactions involving 2-aminophenols, Meldrum's acid, and isocyanides to synthesize tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This process, which occurs at ambient temperature, emphasizes the compound's versatility in facilitating efficient synthetic pathways to produce derivatives with good to excellent yields (Shaabani et al., 2010).

Eco-friendly Synthesis in Aqueous Media

Another study reports an eco-friendly and efficient synthesis method for malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives in aqueous media. This method employs a special, reusable heterogeneous catalytic system, highlighting the compound's application in green chemistry and its potential for scalability and environmental sustainability (Babazadeh et al., 2016).

Anticonvulsant and Hypnotic Agents

The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and their evaluation as anticonvulsant and hypnotic agents is another critical area of application. This study showcases the compound's potential in developing new therapies for conditions such as epilepsy and insomnia, with certain derivatives exhibiting significant activities in animal models (Deng et al., 2011).

properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-3-13-4-7-15(8-5-13)25(22,23)20-14-6-9-17-16(12-14)18(21)19-10-11-24-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWIXIBCTPLNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

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